5,6-Diamino-2-phenylpyrimidin-4(3H)-one
Description
Significance of the Pyrimidine (B1678525) Heterocyclic Scaffold in Organic Synthesis
Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at the first and third positions of the ring. nih.govnih.gov This structural motif is of immense importance as it forms the backbone of numerous natural and synthetic molecules with a wide array of biological activities. nih.govnih.gov The pyrimidine scaffold is a fundamental component of nucleic acids (cytosine, thymine, and uracil), vitamins like thiamine (B1217682) (vitamin B1), and many clinically used drugs. nih.gov The versatility of the pyrimidine ring allows for diverse substitutions, leading to a vast library of compounds with applications ranging from medicinal chemistry to materials science. nih.govheteroletters.org
The presence of nitrogen atoms in the pyrimidine ring imparts unique electronic properties, influencing its reactivity and ability to participate in various chemical transformations. youtube.com This makes the pyrimidine scaffold a valuable tool for organic chemists in the design and synthesis of novel molecules with tailored properties. nih.gov
Table 1: Fundamental Pyrimidine-Based Structures in Nature
| Compound | Classification | Significance |
| Cytosine | Nucleobase | Component of DNA and RNA |
| Thymine | Nucleobase | Component of DNA |
| Uracil | Nucleobase | Component of RNA |
| Thiamine | Vitamin B1 | Essential nutrient |
Contextualizing 5,6-Diamino-2-phenylpyrimidin-4(3H)-one as a Key Intermediate and Building Block
Within the broad class of pyrimidines, this compound stands out as a crucial intermediate and a versatile building block for the synthesis of more complex heterocyclic systems. bldpharm.comnih.gov Its structure features a phenyl group at the 2-position and two amino groups at the 5 and 6-positions, which provide multiple reactive sites for further chemical modifications. The presence of these functional groups allows for the construction of fused ring systems, such as purines and other polycyclic aromatic compounds. nih.gov
The strategic placement of the amino groups facilitates cyclization reactions, making it a valuable precursor in the synthesis of various biologically active molecules. nih.gov For instance, it can be utilized in the preparation of substituted pyrido[2,3-d]pyrimidines, which are known to exhibit a range of pharmacological activities. nih.gov
Historical Development of Pyrimidine Synthesis and Reactivity Studies Relevant to Diaminopyrimidinones
The study of pyrimidines dates back to the early days of organic chemistry, with initial investigations focused on the components of nucleic acids. nih.gov The synthesis of the pyrimidine ring system has evolved significantly over the years, with the development of various classical and modern synthetic methodologies. A common and historical approach to constructing the pyrimidine core involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine. youtube.com
The exploration of diaminopyrimidines, a subclass to which this compound belongs, has been driven by their potential as precursors to purine (B94841) analogs and other fused heterocyclic systems. Research in this area has led to a deeper understanding of the reactivity of the amino groups and the pyrimidine ring itself, enabling the regioselective synthesis of complex molecules. researchgate.net The development of synthetic routes to various diaminopyrimidine derivatives has been instrumental in advancing medicinal chemistry and related fields. nih.govmdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,5-diamino-2-phenyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c11-7-8(12)13-9(14-10(7)15)6-4-2-1-3-5-6/h1-5H,11H2,(H3,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWVDOCXVLXVRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=O)N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80356471 | |
| Record name | 5,6-diamino-2-phenyl-4-pyrimidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61595-45-7 | |
| Record name | 5,6-diamino-2-phenyl-4-pyrimidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5,6 Diamino 2 Phenylpyrimidin 4 3h One and Its Analogues
Established Multi-Step Synthetic Pathways to 5,6-Diamino-2-phenylpyrimidin-4(3H)-one
Multi-step syntheses remain a cornerstone for the preparation of this compound, allowing for the controlled construction of the molecule with the desired substitution pattern. These pathways often involve the initial formation of a pyrimidine (B1678525) core followed by functional group interconversions.
Transformation from 6-Chloro-2-phenylpyrimidin-4(3H)-one
A common strategy for the synthesis of aminated pyrimidines involves the nucleophilic substitution of a halogenated precursor. In the case of this compound, a plausible route begins with the corresponding 6-chloro derivative. This transformation typically proceeds through a two-step sequence involving nitration followed by reduction.
First, the precursor, 6-Chloro-2-phenylpyrimidin-4(3H)-one, undergoes nitration at the 5-position to yield 6-Chloro-5-nitro-2-phenylpyrimidin-4(3H)-one. This intermediate is then subjected to amination at the 6-position, followed by the reduction of the nitro group to an amino group. A similar transformation has been demonstrated for a related compound, where 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine was reduced to 6-chloro-N-methyl-N-phenylpyrimidine-4,5-diamine using iron powder and ammonium chloride in an ethanol/water mixture nih.govresearchgate.net. This suggests a viable pathway where the 6-chloro group can be displaced by an amino group, and the 5-nitro group can be subsequently reduced to form the desired 5,6-diamino product.
Table 1: Plausible reaction pathway for the transformation of 6-Chloro-2-phenylpyrimidin-4(3H)-one
| Step | Reactant | Reagents and Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | 6-Chloro-2-phenylpyrimidin-4(3H)-one | Nitrating agent (e.g., HNO₃/H₂SO₄) | 6-Chloro-5-nitro-2-phenylpyrimidin-4(3H)-one |
| 2 | 6-Chloro-5-nitro-2-phenylpyrimidin-4(3H)-one | Ammonolysis (e.g., NH₃) | 6-Amino-5-nitro-2-phenylpyrimidin-4(3H)-one |
Cyclization Reactions in Pyrimidine Core Formation
The formation of the pyrimidine ring itself is a critical step, and various cyclization strategies have been developed. These methods typically involve the condensation of a three-carbon component with a guanidine (B92328) or urea (B33335) derivative. For the synthesis of 2-substituted pyrimidines, guanidine is a common reagent.
One established method involves the reaction of a β-keto ester with guanidine. The cyclization of guanidines can lead to the formation of a dihydropyrimidine (B8664642) ring. Another approach is the reaction of acylethynylpyrroles with guanidine nitrate, which proceeds via nucleophilic addition of guanidine to the triple bond, followed by intramolecular cyclization.
A highly relevant approach for the synthesis of 5,6-diaminopyrimidines involves the cyclization of appropriate precursors. For instance, 3-Alkyl-5-phenyl-3H- google.comnbinno.comnih.govtriazolo[4,5-d]pyrimidin-7(6H)-ones have been prepared through the nitrosative cyclization of 5,6-diamino-2-phenylpyrimidin-4(3H)-ones, indicating that the target compound is a stable intermediate accessible through cyclization methods chemicalbook.com.
Precursor Synthesis and Reactant Optimization
The optimization of reaction conditions for the synthesis of these precursors is crucial. This includes the choice of catalyst, solvent, and temperature to maximize yield and minimize side products. For example, the synthesis of ethyl 2-cyano-3-phenylacrylate derivatives has been achieved through the Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate.
One-Pot and Multicomponent Strategies for Pyrimidine Derivatization
To enhance synthetic efficiency and align with the principles of green chemistry, one-pot and multicomponent reactions have gained significant attention in the synthesis of pyrimidine derivatives. These strategies involve the combination of three or more reactants in a single reaction vessel to form the final product, thereby reducing the number of synthetic steps and purification procedures.
Biginelli-Type Condensations and Their Adaptations
The Biginelli reaction is a classic multicomponent reaction that typically involves the acid-catalyzed condensation of an aldehyde, a β-keto ester, and urea to produce dihydropyrimidinones google.comnih.gov. While the traditional Biginelli reaction does not directly yield 5,6-diamino-substituted pyrimidines, its principles can be adapted.
Modifications to the Biginelli reaction can involve the use of different starting materials to introduce the desired functionalities. For instance, employing a β-keto nitrile instead of a β-keto ester can lead to the formation of aminopyrimidines. A one-step synthesis of 2-amino-5-cyano-6-hydroxy-4-arylpyrimidines has been reported through a three-component Biginelli condensation of aromatic aldehydes, ethyl cyanoacetate, and guanidine hydrochloride nih.gov. This highlights the potential for adapting Biginelli-type reactions to synthesize highly functionalized pyrimidines.
Table 2: Example of a Biginelli-type reaction for a related aminopyrimidine
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Product |
|---|
Catalyst-Assisted and Green Chemistry Approaches in Pyrimidine Synthesis
Modern synthetic methods increasingly focus on the use of catalysts and environmentally benign reaction conditions. In the context of pyrimidine synthesis, this includes the use of various catalysts to improve reaction rates and yields, as well as the adoption of green solvents and energy sources.
Catalyst-assisted approaches for Biginelli-type reactions have employed a wide range of catalysts, including Lewis acids, Brønsted acids, and ionic liquids. These catalysts can enhance the efficiency of the reaction under milder conditions.
Green chemistry approaches aim to reduce the environmental impact of chemical processes. This can be achieved through several strategies:
Use of Greener Solvents: Replacing hazardous organic solvents with water or ionic liquids.
Solvent-Free Conditions: Conducting reactions in the absence of a solvent, often with the aid of mechanochemistry (ball milling) or microwave irradiation.
Catalyst Reusability: Employing heterogeneous catalysts that can be easily recovered and reused.
For example, the Biginelli reaction has been successfully carried out under solvent-free conditions using ball milling, leading to high yields of dihydropyrimidine derivatives with minimal environmental impact mdpi.com. The application of such green methodologies to the synthesis of this compound and its analogues is an active area of research.
Novel Synthetic Routes and Methodological Advancements
The synthesis of this compound and its analogues has been an area of ongoing research, driven by the quest for more efficient, sustainable, and versatile synthetic methods. Recent advancements have focused on the development of novel routes that offer improvements in terms of reaction conditions, yields, and the ability to generate diverse libraries of compounds for biological screening. These modern approaches often employ innovative strategies such as multicomponent reactions, microwave-assisted synthesis, and structure-guided design to overcome the limitations of classical synthetic methods.
One of the key challenges in the synthesis of polysubstituted pyrimidines, including the target compound, is the regioselective introduction of various functional groups onto the pyrimidine core. Novel methodologies have emerged that provide elegant solutions to this challenge, enabling the construction of complex pyrimidine scaffolds with a high degree of control.
Recent synthetic innovations in the field of aminopyrimidines include the use of eco-friendly microwave-assisted heating, which can significantly reduce reaction times and improve yields. nanobioletters.com Furthermore, structure-enabled design has been instrumental in the discovery of new chemotypes of pyrimidin-4-one inhibitors, highlighting the importance of understanding target-ligand interactions in the development of synthetic strategies. nih.gov
While a direct synthetic route for this compound is not extensively reported in publicly available literature, novel synthetic strategies for structurally related diaminopyrimidinones can be adapted. For instance, the synthesis of 2,5,6-triaminopyrimidin-4-one provides a valuable template. researchgate.net Methodological advancements in the synthesis of aminopyrimidine derivatives often involve the condensation of chalcones with guanidine, followed by further modifications. nanobioletters.com
The following data tables summarize some of the novel synthetic approaches and methodological advancements that could be applied or adapted for the synthesis of this compound and its analogues.
Table 1: Microwave-Assisted Synthesis of Aminopyrimidine Derivatives
This table illustrates the application of microwave irradiation in the synthesis of aminopyrimidine derivatives, a method that is both efficient and environmentally friendly. nanobioletters.com
| Starting Materials | Reaction Conditions | Product Type | Yield (%) | Reference |
| Substituted Acetophenones, Aromatic Aldehydes, Guanidine | Microwave irradiation, Aldol condensation | Substituted Aminopyrimidines | 33-56 | nanobioletters.com |
This interactive table demonstrates a modern, eco-friendly approach to synthesizing the core aminopyrimidine structure.
Table 2: Structure-Enabled Design and Synthesis of Pyrimidin-4-one Derivatives
This table highlights a modern approach where the synthesis is guided by the structural understanding of the target, leading to the development of potent and selective inhibitors. nih.gov
| Precursor Compound | Synthetic Modification | Key Feature of the Approach | Resulting Compound | Biological Target | Reference |
| Aminopyrimidine Hit | Modification based on X-ray cocrystal structure | Structure-enabled design | Pyrimidin-4-one Chemotype | IRAK4 Kinase | nih.gov |
This interactive table showcases a cutting-edge strategy that combines structural biology with synthetic chemistry to create targeted molecules.
Table 3: Synthesis of Diaminopyrimidine Precursors
The synthesis of diaminopyrimidine precursors is a critical step. The following table outlines a conventional method for preparing a key intermediate. google.com
| Starting Materials | Reagents | Reaction Conditions | Product | Yield (%) | Reference |
| Ethyl Cyanoacetate, Guanidine Hydrochloride | Sodium Methylate, Ethanol | Reflux | 2,6-Diamino-4-hydroxypyrimidine | 79.6 | google.com |
This interactive table details a foundational synthesis for obtaining a diaminohydroxypyrimidine core, which can be further functionalized.
These novel methodologies and strategic advancements provide a powerful toolkit for synthetic chemists to access a wide range of substituted diaminopyrimidinones, including the potential synthesis of this compound. The continued exploration of these innovative routes is expected to facilitate the discovery of new chemical entities with significant therapeutic potential.
Chemical Transformations and Derivatization Chemistry of 5,6 Diamino 2 Phenylpyrimidin 4 3h One
Electrophilic and Nucleophilic Reactivity of the Pyrimidinone Core
The pyrimidinone core of 5,6-diamino-2-phenylpyrimidin-4(3H)-one possesses multiple reactive sites susceptible to both electrophilic and nucleophilic attack. The amino groups at C5 and C6 are primary sites for reactions with electrophiles, while the electron-rich nature of the ring can also facilitate certain electrophilic substitutions.
The vicinal diamino groups at the C5 and C6 positions are the most reactive sites for functionalization. These primary amines can readily undergo reactions such as acylation and the formation of Schiff bases. For instance, the reaction of related 4,6-diaminopyrimidines with aldehydes can lead to the formation of Schiff bases. nih.gov The reactivity of these amino groups allows for the introduction of a wide range of substituents, thereby modifying the compound's properties. For example, the acylation of diaminopyrimidine derivatives is a common strategy to introduce new functional groups. mdpi.com
The phenyl group at the C2 position is generally less reactive towards electrophilic substitution compared to a simple benzene (B151609) ring due to the electron-withdrawing nature of the pyrimidinone core. However, under forcing conditions, electrophilic aromatic substitution reactions such as nitration or halogenation could potentially occur, primarily at the para and ortho positions of the phenyl ring, though this is less common. znaturforsch.com The functionalization of the phenyl ring is more commonly achieved by using pre-functionalized phenylguanidine during the initial synthesis of the pyrimidine (B1678525) ring.
The regioselectivity of alkylation and acylation of this compound is a critical aspect of its derivatization chemistry. The molecule contains multiple nucleophilic centers, including the N1 and N3 positions of the pyrimidine ring, the exocyclic amino groups at C5 and C6, and the carbonyl oxygen at C4. The site of reaction is dependent on the nature of the electrophile and the reaction conditions.
In related diaminopyrimidine systems, enzymatic acylation has been shown to be highly regioselective. znaturforsch.com For instance, lipase-catalyzed acylation can selectively target one amino group over another. znaturforsch.com In the case of alkylation, studies on similar heterocyclic systems like indazoles have demonstrated that the choice of base and solvent can significantly influence the regioselectivity between different nitrogen atoms. nih.govijper.org For this compound, alkylation could potentially occur on the ring nitrogens or the exocyclic amino groups. The relative nucleophilicity of these sites would dictate the major product. Similarly, acylation reactions with reagents like acid chlorides or anhydrides would be expected to functionalize the most nucleophilic amino group, likely the C5-amino group due to electronic effects from the adjacent carbonyl.
| Reagent | Reaction Type | Potential Site of Functionalization | Reference |
| Aldehydes | Schiff Base Formation | C5 and/or C6 Amino Groups | nih.gov |
| Acid Chlorides | Acylation | C5 and/or C6 Amino Groups, N1/N3 | mdpi.com |
| Alkyl Halides | Alkylation | N1, N3, C5-NH2, C6-NH2 | nih.gov |
Construction of Fused Heterocyclic Systems
The adjacent amino groups at the C5 and C6 positions of this compound provide an ideal scaffold for the construction of various fused heterocyclic systems through cyclocondensation reactions.
The reaction of 5,6-diaminopyrimidines with nitrous acid is a classical method for the synthesis of 8-azapurines, which are structurally isomeric with triazolo[4,5-d]pyrimidines. This reaction proceeds via the diazotization of one of the amino groups, followed by intramolecular cyclization. For this compound, this transformation would lead to the formation of 2-phenyl- znaturforsch.comnih.govdtic.miltriazolo[4,5-d]pyrimidin-4(3H)-one. The synthesis of related 2-phenyl-8-azapurin-6-ones has been reported, highlighting the utility of this approach. nih.gov These compounds have shown potential as antiallergic agents. nih.gov
| Reagent | Fused Ring System | Product Name | Reference |
| Nitrous Acid (HONO) | Triazole | 2-Phenyl- znaturforsch.comnih.govdtic.miltriazolo[4,5-d]pyrimidin-4(3H)-one | nih.gov |
Pteridines, which are pyrimido[4,5-b]pyrazines, can be synthesized through the condensation of 5,6-diaminopyrimidines with α-dicarbonyl compounds. The reaction of this compound with reagents such as glyoxal, diacetyl, or benzil (B1666583) would lead to the formation of 2-phenylpteridine derivatives. For example, the condensation with dihydroxyacetone has been used to produce 2,4-diamino-6-hydroxymethylpteridine from tetraaminopyrimidine. google.com The phenyl group at the C2 position of the starting material would be retained in the final pteridine (B1203161) product. The specific dicarbonyl compound used would determine the substitution pattern on the pyrazine (B50134) ring of the resulting pteridine.
| Reagent (α-Dicarbonyl) | Pteridine Product | Reference |
| Glyoxal | 2-Phenylpteridin-4(3H)-one | nih.gov |
| Diacetyl (Biacetyl) | 6,7-Dimethyl-2-phenylpteridin-4(3H)-one | nih.gov |
| Benzil | 6,7-Diphenyl-2-phenylpteridin-4(3H)-one | nih.gov |
The construction of a second pyrimidine ring fused to the first results in the formation of pyrimido[4,5-d]pyrimidines. This can be achieved by reacting this compound with reagents that can provide a one-carbon unit, such as formic acid or triethyl orthoformate, or with other building blocks like urea (B33335) or isothiocyanates. The reaction with triethyl orthoformate, for instance, is a common method for the synthesis of the pyrimido[4,5-d]pyrimidine (B13093195) core. mdpi.com The use of different reagents allows for the introduction of various substituents on the newly formed pyrimidine ring. For example, using urea would lead to a dione, while isothiocyanates would introduce a thione group.
| Reagent | Fused Ring System | Product Type | Reference |
| Triethyl Orthoformate | Pyrimidine | Pyrimido[4,5-d]pyrimidine | mdpi.com |
| Formic Acid | Pyrimidine | Pyrimido[4,5-d]pyrimidine | nih.gov |
| Urea | Pyrimidine | Pyrimido[4,5-d]pyrimidine-dione | nih.gov |
Triazepane Derivatives and Other Seven-Membered Rings
The synthesis of seven-membered rings, particularly those incorporating the pyrimidine nucleus, is an area of significant interest in medicinal chemistry. While direct experimental data on the formation of triazepane derivatives from This compound is not extensively documented in the reviewed literature, the reactivity of analogous diaminopyrimidines provides a strong basis for predicting such transformations.
One notable example involves the reaction of diaminopyrimidines with isothiocyanates to yield pyrimidotriazepine derivatives. For instance, the reaction of various diaminopyrimidines with D-gluconyl isothiocyanate has been shown to produce D-gluco-pentyl-pyrimidotriazepine-2-thiones. nih.gov This reaction proceeds through the formation of a thiourea (B124793) intermediate, followed by intramolecular cyclization. It is therefore highly probable that This compound would react in a similar manner with suitable isothiocyanates to afford the corresponding pyrimido[4,5-f] nih.govnih.govresearchgate.nettriazepine-2-thione derivatives.
Furthermore, the condensation of o-phenylenediamines with various reagents to form benzodiazepines and other seven-membered heterocycles is a well-established synthetic strategy. researchgate.net Given the ortho-diamine functionality present in This compound , it is a viable precursor for the synthesis of pyrimido-fused benzodiazepines and diazepines through reactions with appropriate dicarbonyl compounds or their equivalents.
Table 1: Synthesis of Pyrimidotriazepine Derivatives from Diaminopyrimidines This table is based on analogous reactions and projects the expected outcome for the title compound.
| Diaminopyrimidine Reactant | Reagent | Product | Reference |
| This compound | D-gluconyl isothiocyanate | 2-phenyl-8-(D-gluco-pentyl)-7-thioxo-6,7,8,9-tetrahydro-1H-pyrimido[4,5-f] nih.govnih.govresearchgate.nettriazepin-5(4H)-one | nih.gov (projected) |
| 2,4,6-Triaminopyrimidine | D-gluconyl isothiocyanate | 2,4-Diamino-8-(D-gluco-pentyl)-7-thioxo-6,7,8,9-tetrahydro-1H-pyrimido[4,5-f] nih.govnih.govresearchgate.nettriazepine | nih.gov |
Exploration of Other Annulation Reactions
Annulation reactions provide a powerful tool for the construction of fused heterocyclic systems. The ortho-diamine arrangement in This compound makes it an ideal substrate for a variety of cyclocondensation reactions to form five- and six-membered rings fused to the pyrimidine core.
A common and widely utilized annulation reaction is the synthesis of pteridines (pyrimido[4,5-b]pyrazines) through the condensation of 5,6-diaminopyrimidines with α-dicarbonyl compounds. It is well-documented that 5,6-diaminouracil (B14702) and its derivatives react with compounds like acenaphthoquinone to form acenaphtho[1,2-g]pteridines. nih.gov Therefore, the reaction of This compound with various α-dicarbonyl compounds such as glyoxal, diacetyl, or benzil would be expected to yield the corresponding 6,7-disubstituted-2-phenylpteridin-4(3H)-ones.
Furthermore, multicomponent reactions offer an efficient strategy for the synthesis of complex fused pyrimidines. For example, three-component reactions involving aryl aldehydes, barbituric acid, and urea have been used to prepare pyrimido[4,5-d]pyrimidine derivatives. wikipedia.org The participation of This compound in such reactions could lead to novel polycyclic structures.
Oxidation and Reduction Chemistry of this compound
The oxidation and reduction of diaminopyrimidines can lead to a range of functionalized derivatives with potential biological activities.
Oxidation:
The nitrogen atoms in the pyrimidine ring and the amino groups are susceptible to oxidation. N-oxidation of diaminopyrimidines has been achieved using various oxidizing agents. For instance, the oxidation of 2,4-diamino-6-chloropyrimidine with reagents like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst such as sodium tungstate (B81510) leads to the formation of the corresponding N-oxide. It is anticipated that the N-atoms of the pyrimidine ring in This compound could be similarly oxidized. The presence of the electron-donating amino groups may influence the site of oxidation. Biological oxidation of 2,4-diamino-6-substituted pyrimidines has been shown to yield the 3-N-oxides. researchgate.net
Oxidative dimerization is another possible reaction pathway, as has been observed in the oxidation of other amino-substituted heterocyclic compounds. nih.gov
Reduction:
The reduction of nitro or nitroso derivatives of pyrimidines is a common method to introduce amino groups. While the title compound already possesses amino groups, the reverse reaction, nitrosation followed by reduction, is a key synthetic strategy in pyrimidine chemistry. The reduction of nitroso or nitro pyrimidines to their corresponding amino derivatives can be achieved through various methods, including catalytic hydrogenation or electrochemical reduction. google.comnih.gov For instance, the reduction of nitro-nitrosopyrene, a related polycyclic aromatic system, has been studied both electrochemically and enzymatically. nih.gov The reduction of a nitroso group to a hydroxylamino intermediate is often a rapid process. nih.gov
Table 2: Potential Oxidation and Reduction Products of this compound and its Derivatives This table outlines expected products based on the reactivity of analogous compounds.
| Starting Material | Reagent/Condition | Expected Product | Reference |
| This compound | m-CPBA or H₂O₂/Na₂WO₄ | 2-Phenyl-5,6-diaminopyrimidin-4(3H)-one N-oxide | (projected) |
| 5-Nitroso-6-amino-2-phenylpyrimidin-4(3H)-one | Catalytic Hydrogenation (e.g., Pd/C, H₂) | This compound | google.com (projected) |
| 5-Nitroso-6-amino-2-phenylpyrimidin-4(3H)-one | Electrochemical Reduction | This compound | google.com (projected) |
Mechanism of Reaction Elucidation for Key Transformations
Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting the formation of products. While detailed mechanistic studies specifically for This compound are limited, the mechanisms for key transformations of related diaminopyrimidines have been investigated.
The formation of pteridines from 5,6-diaminopyrimidines and α-dicarbonyl compounds is a well-understood cyclocondensation reaction. The reaction is believed to proceed through the initial formation of a Schiff base between one of the amino groups (typically the more nucleophilic 5-amino group) and one of the carbonyl groups of the dicarbonyl compound. This is followed by an intramolecular cyclization involving the second amino group and the remaining carbonyl function, and subsequent dehydration to yield the aromatic pteridine ring system.
For the formation of pyrimido[4,5-d]pyrimidines through multicomponent reactions, the proposed mechanism often involves an initial Knoevenagel condensation between an aldehyde and an active methylene (B1212753) compound (like barbituric acid), followed by a Michael addition of the aminopyrimidine. wikipedia.org Subsequent intramolecular cyclization and dehydration then lead to the fused heterocyclic system. Theoretical studies, such as DFT calculations, have been employed to elucidate the regiochemistry and reaction pathways of such cyclocondensation reactions. nih.gov
The mechanism of N-oxidation of pyrimidines with peroxy acids like m-CPBA is believed to involve the nucleophilic attack of a ring nitrogen atom on the electrophilic oxygen of the peroxy acid. masterorganicchemistry.com
The reduction of nitroso compounds typically proceeds through a stepwise addition of electrons and protons, often involving a hydroxylamino intermediate before the final amino product is formed. nih.gov
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an unparalleled tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. Analysis of both ¹H and ¹³C NMR spectra would provide definitive evidence for the structure of 5,6-Diamino-2-phenylpyrimidin-4(3H)-one .
The proton (¹H) NMR spectrum is expected to display distinct signals corresponding to the protons of the phenyl ring and the amino groups, as well as the N-H proton of the pyrimidinone ring. The chemical shifts (δ) are influenced by the electronic environment of each proton. The protons on the phenyl group would likely appear as multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The protons of the two amino groups (-NH₂) and the lactam N-H are expected to be observed as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature.
The carbon-13 (¹³C) NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in This compound would give rise to a distinct signal. The carbonyl carbon (C4) is expected to resonate at a significantly downfield chemical shift (around δ 160-170 ppm). The carbons of the phenyl ring would appear in the aromatic region (δ 120-140 ppm), while the pyrimidine (B1678525) ring carbons would have characteristic shifts reflecting their substitution pattern.
Predictive ¹H NMR Data for this compound (Data is hypothetical and based on related structures)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Phenyl H (ortho) | 7.8 - 8.2 | Multiplet | - |
| Phenyl H (meta, para) | 7.2 - 7.6 | Multiplet | - |
| 5-NH₂ | 5.0 - 6.0 | Broad Singlet | - |
| 6-NH₂ | 6.0 - 7.0 | Broad Singlet | - |
Predictive ¹³C NMR Data for this compound (Data is hypothetical and based on related structures)
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (C4) | 160 - 170 |
| C2 | 150 - 160 |
| C5 | 110 - 120 |
| C6 | 140 - 150 |
| Phenyl C (ipso) | 130 - 135 |
Pyrimidin-4(3H)-one systems are known to exhibit keto-enol tautomerism. In the case of This compound , it can potentially exist in equilibrium with its aromatic 4-hydroxypyrimidine (B43898) tautomer. Dynamic NMR spectroscopy, particularly by varying the temperature, would be a powerful technique to study this tautomeric equilibrium. Changes in the NMR spectra, such as the coalescence or sharpening of signals for the N-H and potential O-H protons, would provide insights into the rate of interconversion between the tautomers and allow for the determination of the predominant form in solution. researchgate.netresearchgate.net
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy, including FT-IR and FT-Raman, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds.
The FT-IR spectrum of This compound would be characterized by absorption bands corresponding to its key functional groups. The N-H stretching vibrations of the amino groups and the pyrimidinone ring are expected in the range of 3100-3500 cm⁻¹. A strong absorption band corresponding to the C=O stretching of the lactam group would be a prominent feature, typically appearing around 1650-1700 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine and phenyl rings would be observed in the 1400-1650 cm⁻¹ region. For a similar compound, 4,6-diamino-2-pyrimidinethiol, N-H stretching vibrations of the free NH₂ groups were observed at 3339 cm⁻¹ and 3435 cm⁻¹.
Predictive FT-IR Data for this compound (Data is hypothetical and based on related structures)
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Amino & Amide) | 3100 - 3500 | Medium-Strong, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium-Weak |
| C=O Stretch (Lactam) | 1650 - 1700 | Strong |
| C=N, C=C Stretch (Ring) | 1400 - 1650 | Medium-Strong |
FT-Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O show strong IR absorptions, non-polar and symmetric bonds often yield strong Raman signals. The FT-Raman spectrum of This compound would be particularly useful for identifying the vibrations of the aromatic phenyl ring and the pyrimidine ring system. The symmetric breathing vibrations of the rings would be expected to produce characteristic and intense bands.
Electronic Absorption (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of This compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The conjugated system, encompassing the phenyl ring and the diaminopyrimidinone moiety, will give rise to intense π → π* absorptions, likely in the range of 250-350 nm. The n → π* transition, associated with the non-bonding electrons of the nitrogen and oxygen atoms, would appear as a weaker, longer-wavelength absorption. For the related compound 2,6-Diaminopyridine, absorption peaks were observed at 308, 244, and 203 nm.
Predictive UV-Vis Absorption Data for this compound (Data is hypothetical and based on related structures, solvent dependent)
| Transition | Predicted λmax (nm) |
|---|---|
| π → π* | 250 - 350 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical method that measures the mass of a compound with extremely high accuracy, typically to four or five decimal places. fiveable.mealevelchemistry.co.uk This precision allows for the determination of a molecule's elemental composition, a critical step in identifying unknown compounds and confirming the structure of synthesized molecules. fiveable.menumberanalytics.com Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS provides an 'exact mass' that can distinguish between different compounds that share the same integer mass. alevelchemistry.co.ukbioanalysis-zone.com
For this compound, with the molecular formula C₁₀H₁₀N₄O, HRMS is indispensable for confirming its elemental composition. The theoretical monoisotopic mass is calculated by summing the exact masses of the most abundant isotopes of its constituent atoms. An HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm). algimed.com This level of accuracy provides high confidence in the assigned molecular formula. uci.edu
The combination of HRMS with tandem mass spectrometry (MS/MS) techniques further allows for the analysis of fragment ions, providing detailed insights into the molecule's structure and connectivity. numberanalytics.comnih.gov
Table 1: Illustrative HRMS Data for this compound This table presents theoretical data to illustrate the expected results from an HRMS analysis.
| Parameter | Value | Description |
|---|---|---|
| Molecular Formula | C₁₀H₁₀N₄O | The elemental composition of the compound. |
| Ion Type | [M+H]⁺ | The protonated molecular ion, commonly observed in ESI or other soft ionization techniques. |
| Theoretical Exact Mass | 203.09274 | The calculated monoisotopic mass of the protonated molecule. |
| Hypothetical Observed Mass | 203.09259 | A realistic measured m/z value from an HRMS instrument. |
| Mass Error | -0.74 ppm | The difference between the theoretical and observed mass, expressed in parts per million. An error of <5 ppm is typically considered confirmation of the elemental formula. algimed.com |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical compounds in a mixture using gas chromatography and then identifies them using mass spectrometry. nih.gov For a compound to be analyzed by GC, it must be volatile and thermally stable. researchgate.net
This compound contains multiple polar functional groups (two amino groups and an amide), which can form strong intermolecular hydrogen bonds. researchgate.net These characteristics make the compound non-volatile and prone to thermal decomposition at the high temperatures used in a GC injection port, rendering it unsuitable for direct GC-MS analysis. iu.edu
To overcome this limitation, chemical derivatization is a necessary step. sigmaaldrich.comyoutube.com This process involves chemically modifying the compound to replace the active hydrogens in the polar -NH₂ and -NH- groups with nonpolar moieties. sigmaaldrich.comyoutube.com Common derivatization techniques include:
Silylation: Reacting the analyte with a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to form more volatile and stable trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives. sigmaaldrich.comnih.gov
Acylation: Using reagents such as trifluoroacetic anhydride (B1165640) (TFAA) to convert the amino groups into amides, which can improve chromatographic behavior. iu.edujfda-online.com
Once derivatized, the compound can be analyzed by GC-MS. The resulting mass spectrum would show a molecular ion peak corresponding to the derivatized molecule, along with a series of fragment ions. The fragmentation pattern is a reproducible fingerprint that aids in structural confirmation. chemguide.co.uklibretexts.org For the derivatized this compound, expected fragmentation would likely involve cleavage of the C-C bond between the pyrimidine and phenyl rings, leading to fragments representing each ring system. libretexts.org Further fragmentation of the pyrimidine ring could also occur. researchgate.net
Table 2: Plausible GC-MS Fragments for a Derivatized Analog of this compound This table outlines hypothetical but chemically reasonable fragments for a tris-trimethylsilyl (3TMS) derivative.
| Plausible Fragment | Hypothetical m/z | Description |
|---|---|---|
| [M]⁺ | 418 | Molecular ion of the tris-TMS derivative (C₁₉H₃₄N₄OSi₃). |
| [M-15]⁺ | 403 | Loss of a methyl group (-CH₃) from a TMS group, a very common fragmentation pathway for silylated compounds. |
| [C₆H₅]⁺ | 77 | Phenyl cation, resulting from cleavage of the bond to the pyrimidine ring. |
| [Si(CH₃)₃]⁺ | 73 | Trimethylsilyl cation, a characteristic fragment confirming silylation. |
X-ray Diffraction Crystallography for Solid-State Structural Determination
A successful X-ray crystallographic analysis of this compound would first require the growth of a high-quality single crystal, which is often the most challenging step in the process. nih.gov Once obtained and analyzed, the data would provide unambiguous structural information.
Key structural insights that would be revealed include:
Bond Lengths and Angles: Precise measurements of all covalent bonds, confirming the pyrimidine and phenyl ring structures and the nature of the substituent attachments.
Planarity and Conformation: The degree of planarity of the pyrimidine ring and the dihedral angle between the planes of the pyrimidine and phenyl rings would be established.
Tautomeric Form: The analysis would definitively confirm the 4(3H)-one tautomeric form by locating the hydrogen atom on the N3 nitrogen of the pyrimidine ring.
Intermolecular Interactions: Crucially, the analysis would map the network of intermolecular hydrogen bonds in the crystal lattice. mdpi.com The amino groups and the carbonyl oxygen are strong hydrogen bond donors and acceptors, respectively, and would be expected to form an extensive network, dictating the crystal packing. mdpi.comresearchgate.netrsc.org
Table 3: Representative Crystallographic Data Expected for this compound This table is illustrative, showing the type of parameters that would be reported from a single-crystal X-ray diffraction study, with plausible values based on known pyrimidine structures. researchgate.nettubitak.gov.tr
| Parameter | Hypothetical Value | Significance |
|---|---|---|
| Crystal System | Monoclinic | Describes the basic geometry of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a (Å) | 7.15 | The dimensions of the unit cell edges. |
| b (Å) | 12.50 | |
| c (Å) | 12.35 | |
| β (°) | 108.5 | The angle of the unit cell for a monoclinic system. |
| Volume (ų) | 1046.7 | The volume of the unit cell. |
| Z | 4 | The number of molecules per unit cell. |
| Hydrogen Bonds | N-H···O, N-H···N | Identifies the specific intermolecular interactions responsible for the crystal packing, such as between the amino groups and carbonyl oxygen or ring nitrogens. mdpi.comresearchgate.net |
Based on a thorough review of available scientific literature, there is currently insufficient published research on the specific computational and theoretical investigations of This compound to provide a detailed article that adheres to the requested outline.
Studies providing specific data for Density Functional Theory (DFT) ground state properties, Time-Dependent Density Functional Theory (TD-DFT) for electronic excitations, Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, or Fukui functions for this particular compound could not be located.
While computational studies have been conducted on related pyrimidine derivatives, the strict requirement to focus solely on "this compound" prevents the inclusion of that data. Generating an article without specific, verifiable research findings for this exact molecule would not meet the standards of scientific accuracy. Further research on this specific compound is needed before a comprehensive theoretical analysis as outlined can be compiled.
Computational Chemistry and Theoretical Investigations of 5,6 Diamino 2 Phenylpyrimidin 4 3h One
Tautomeric Equilibrium and Aromaticity Studies
The phenomenon of tautomerism, the migration of a proton, is a key characteristic of pyrimidinone derivatives. chemicalbook.com Theoretical studies, often employing quantum chemical methods, have been instrumental in understanding the relative stabilities of different tautomers. chemicalbook.com
In the gas phase, the keto form of 4(3H)-pyrimidinone is generally the most stable tautomer. chemicalbook.com The introduction of a nitrogen atom into the ring of cis-2-hydroxypyridine to form 4(3H)-pyrimidinone shifts the tautomeric equilibrium towards the ketonic form. nih.govacs.orgacs.org This shift is primarily driven by enthalpic effects rather than entropic ones. acs.org Computational methods like G3 and CBS-APNO have successfully predicted this preference, aligning with experimental data. acs.orgacs.org The stability of the keto form is attributed to factors including aromaticity, intramolecular hydrogen bonds, and electronic delocalization. nih.govnih.gov
The relative energies of tautomers can be influenced by the computational method used. For instance, while MP2 and CCSD(T) methods have sometimes failed to correctly identify the most stable tautomer of 4(3H)-pyrimidinone, SCS-MP2 has shown better performance. acs.orgacs.org
Table 1: Comparison of Computational Methods for Tautomer Stability Prediction in 4(3H)-Pyrimidinone
| Computational Method | Prediction Accuracy | Reference |
| G3 | Agreement with experimental data | acs.orgacs.org |
| CBS-APNO | Agreement with experimental data | acs.orgacs.org |
| SCS-MP2 | Performs better than CCSD(T) and MP2 | acs.orgacs.org |
| MP2 | May fail to identify the most stable tautomer | acs.orgacs.org |
| CCSD(T) | May fail to identify the most stable tautomer | acs.orgacs.org |
Aromaticity plays a significant role in determining tautomeric preference. The variation of Nucleus Independent Chemical Shifts (NICS) is a common method used to evaluate the aromaticity of the different tautomeric forms. nih.govresearchgate.net Generally, the hydroxyl forms of pyrimidinones (B12756618) are more aromatic than their ketonic counterparts. acs.org
The tautomeric equilibrium of pyrimidinones is sensitive to both the solvent environment and the nature of substituents on the pyrimidine (B1678525) ring.
Solvent Effects:
The polarity of the solvent can significantly shift the tautomeric equilibrium. nih.govmdpi.com In general, polar solvents tend to favor the pyridone (keto) tautomer over the hydroxypyridine (enol) form. researchgate.net For instance, in a vacuum, hydroxypyridine is often preferred, while in a polar solution, the pyridone tautomer can be more stable by 3-6 kcal/mol. researchgate.net The addition of water molecules can facilitate proton transfer through hydrogen bonding, which lowers the activation energy for tautomerization. chemicalbook.com However, the presence of water does not necessarily alter the stability order of the tautomers. chemicalbook.com
The effect of the solvent can be studied using approaches like the self-consistent reaction field (SCRF). researchgate.net In binary solvent mixtures, such as 1,4-dioxane (B91453) and water, the change in absorbance intensity of the different tautomers can be analyzed to understand the solvation of the polar centers. elsevierpure.com
Substituent Effects:
Substituents on the pyrimidine ring can modulate the tautomeric equilibrium through electronic effects. researchgate.netnih.gov Electron-donating groups and electron-withdrawing groups can have different impacts on the stability of the tautomers. researchgate.net For example, attaching additional hydroxyl or sulfhydryl groups to the aromatic ring tends to stabilize the dioxo or oxo-thione forms, respectively. researchgate.net However, the substitution of a hydrogen at position 2 with an S-CH3 group may not significantly affect the tautomeric equilibrium. researchgate.net
The position of the substituent is also crucial. For instance, the introduction of a nitrogen atom at the para position to a hydroxyl substituent shifts the equilibrium towards the oxo form. acs.orgacs.org Larger substituents at position 6 with stronger electron-donating ability can favor dimerization. researchgate.net
Conformational Landscape and Energetics
The conformational landscape of substituted pyrimidinones is influenced by the rotational barriers around single bonds and the puckering of the dihydropyrimidine (B8664642) ring. For 5,6-Diamino-2-phenylpyrimidin-4(3H)-one, the rotation of the phenyl group at the C2 position and the amino groups at the C5 and C6 positions are key conformational degrees of freedom.
Computational studies on substituted prolines, which also feature a cyclic structure, have shown that substitutions on the ring impose additional steric and stereoelectronic effects that modulate conformational equilibria. nih.govnih.gov Similarly, for the title compound, the substituents will dictate the preferred three-dimensional arrangement. The planarity or non-planarity of the pyrimidine ring and the orientation of the phenyl and amino substituents relative to the ring are important energetic considerations.
Molecular Interaction Studies and Binding Affinity Predictions (in a chemical context)
Computational methods are widely used to predict the binding affinity of small molecules to macromolecular targets. nih.govcolumbia.edupaperswithcode.com In a purely chemical context, these methods can be used to study intermolecular interactions, such as dimerization or the formation of supramolecular structures.
Molecular docking and molecular dynamics (MD) simulations are powerful tools to investigate these interactions. nih.govnih.gov For pyrimidine derivatives, studies have shown that they can interact with various protein surfaces, and these interactions can be modeled to predict binding affinity. ccij-online.org The formation of hydrogen bonds is a critical factor in these interactions. researchgate.net For example, the interaction of pyrimidine derivatives with the thymidylate synthase receptor has been studied using molecular docking, revealing good binding interactions for certain derivatives. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of pyrimidine derivatives with their binding affinities. nih.govnih.gov These models often use descriptors related to electrostatic and hydrophobic fields to predict biological activity. nih.gov
Advanced Computational Methodologies in Pyrimidine Chemistry
The field of computational chemistry is continually evolving, with new methods being developed to provide more accurate predictions of molecular properties. tandfonline.com
Quantum Chemical Approaches:
Density Functional Theory (DFT) is a widely used method for studying the electronic structure and properties of pyrimidine derivatives. nih.govnih.govresearchgate.netacs.org The B3LYP functional with various basis sets, such as 6-31+G(d,p) and 6-311++G**, is commonly employed for geometry optimization, frequency calculations, and energy calculations. researchgate.netnih.govnih.govresearchgate.net For more accurate energy calculations, methods like MP2 and coupled-cluster (CC) theory are used. acs.org Composite methods like G3 and G4 are also utilized to obtain highly accurate thermochemical data. researchgate.net
Solvation Models:
To account for the effect of the solvent, implicit solvent models like the Polarizable Continuum Model (PCM) and the SM8 model are frequently used in computational studies of pyrimidines. mdpi.comnih.gov Explicit solvent models, where individual solvent molecules are included in the calculation, can provide a more detailed picture of solute-solvent interactions, particularly the role of hydrogen bonding. researchgate.net
Academic and Research Applications of 5,6 Diamino 2 Phenylpyrimidin 4 3h One
Role as a Versatile Organic Building Block in Heterocyclic Chemistry
The true synthetic power of 5,6-Diamino-2-phenylpyrimidin-4(3H)-one lies in its capacity as a versatile building block for the construction of more complex, fused heterocyclic systems. The adjacent diamino groups at the C5 and C6 positions are perfectly poised for cyclocondensation reactions with 1,2-dicarbonyl compounds or their equivalents. This reactivity provides a direct and efficient route to a variety of fused pyrimidines, which are themselves important pharmacophores.
A prime example of this application is the synthesis of pteridines. Pteridine (B1203161) derivatives are found in numerous natural cofactors and have been developed as therapeutic agents. The reaction of 5,6-diaminopyrimidines with 1,2-diketones is a classical and effective method for creating the pteridine core. nih.gov Specifically, this compound can be reacted with various diketones to produce 2-phenyl-substituted pteridinones, which are of interest in medicinal chemistry. Similarly, it serves as a precursor for pyrimido[4,5-d]pyrimidine (B13093195) derivatives, which have shown potential as diuretic and antihypertensive agents. researchgate.net The synthesis of these fused systems often involves the cyclo-condensation of the diaminopyrimidine with reagents like guanidine (B92328) or other activated precursors. researchgate.net
Furthermore, this diaminopyrimidine can be a key intermediate in the synthesis of furo[2,3-d]pyrimidines and thieno[2,3-d]pyrimidines. nih.govresearchgate.net These fused systems are recognized as "privileged structures" in drug discovery, appearing in a range of compounds with diverse biological activities. The synthesis often involves reactions that build the furan (B31954) or thiophene (B33073) ring onto the pyrimidine (B1678525) core, utilizing the reactivity of the amino groups.
Scaffold for the Synthesis of Chemically Diverse Analogues
The this compound core serves as an excellent scaffold for generating libraries of chemically diverse analogues for structure-activity relationship (SAR) studies. The primary amino groups can be readily functionalized through reactions such as acylation, alkylation, or condensation with carbonyl compounds to form Schiff bases. mdpi.comwikipedia.org These modifications allow for the systematic exploration of the chemical space around the core structure, which is a crucial step in optimizing the biological activity of a lead compound.
For instance, derivatives of 2,4-diaminopyrimidines have been extensively synthesized and evaluated for a wide range of biological activities. nih.govnih.gov The synthetic strategies often involve modifying the substituents at various positions of the pyrimidine ring. Following this principle, the 2-phenyl group of the title compound can be replaced with other aryl or alkyl groups, and the amino groups at positions 5 and 6 can be derivatized to introduce different functionalities. Research has demonstrated the synthesis of various 5-substituted 2,4-diamino-6-alkylpyrimidines, highlighting the modularity of the pyrimidine scaffold. bohrium.com
The following table summarizes examples of diverse heterocyclic systems synthesized from diaminopyrimidine precursors, illustrating the versatility of this scaffold.
| Precursor | Reagent | Resulting Heterocyclic System | Potential Application |
| 5,6-Diaminopyrimidine | 1,2-Diketone | Pteridine | Antifolates, Kinase Inhibitors |
| 5,6-Diaminopyrimidine | Guanidine | Pyrimido[4,5-d]pyrimidine | Diuretics |
| 2,4-Diamino-6-chloropyrimidine | (S)-2,3-isopropylidene glycerol | 2,4-Diamino-6-substituted pyrimidine | Anti-tubercular agents |
| 5,6-Diaminouracil (B14702) | Phenacyl bromide | Iminopyrimidine | BRD4/PLK1 Inhibitors |
This table provides illustrative examples of synthetic transformations based on diaminopyrimidine scaffolds.
Precursor in the Design of Novel Synthetic Methodologies
The reactivity of this compound and related compounds has made them useful substrates in the development of new synthetic methods. Modern organic synthesis emphasizes efficiency, atom economy, and environmental sustainability, leading to the exploration of novel reaction conditions and strategies.
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, are a cornerstone of modern synthetic chemistry. researchgate.net Diaminopyrimidine derivatives are excellent candidates for MCRs. For example, one-pot syntheses of dihydropyrimidinones (the Biginelli reaction) and related heterocycles often utilize urea (B33335) or guanidine derivatives as one of the components, showcasing the utility of the core pyrimidine-forming reaction. researchgate.net The development of catalyzed versions of these reactions, using Lewis acids or other promoters, represents an ongoing area of research. numberanalytics.com
Moreover, the use of microwave irradiation to accelerate organic reactions has become a common practice. The synthesis of pyrimidinone building blocks has been shown to be faster and sometimes higher yielding under microwave conditions compared to conventional heating. mdpi.com The development of such green and efficient protocols is a significant contribution to synthetic methodology.
Application in Analytical Method Development for Related Compounds
While specific analytical methods developed using this compound as the target analyte are not extensively documented, the broader class of diaminopyrimidines is central to the development and validation of various analytical techniques for heterocyclic compounds. These methods are crucial for quality control, purity assessment, and metabolic studies of related drug molecules. nih.gov
High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of pyrimidine derivatives. nih.govnih.gov Reversed-phase HPLC methods are frequently developed to separate and quantify purine (B94841) and pyrimidine bases, nucleosides, and their analogues in complex matrices like biological fluids and food samples. bohrium.comnumberanalytics.comnih.gov The optimization of these methods often involves adjusting the mobile phase pH, buffer concentration, and organic modifier content to achieve optimal separation of these polar and ionizable compounds. nih.gov For instance, an acetate (B1210297) buffer at a pH of around 4.0 has been found to be effective for the simultaneous separation of multiple purine and pyrimidine bases. nih.gov
Spectrophotometric methods have also been developed for the determination of diaminopyrimidines. mdpi.com These methods are often based on a color-forming reaction, such as the reaction of diaminopyrimidines with p-benzoquinone to produce a colored product that can be quantified by measuring its absorbance. mdpi.com Such methods can be adapted for flow injection analysis, providing a rapid and automated analytical solution.
The table below summarizes key parameters for analytical techniques used for pyrimidine-related compounds.
| Analytical Technique | Stationary Phase/Reagent | Mobile Phase/Conditions | Detection Method | Application |
| HPLC | Reversed-phase (C18) | Acetate buffer (pH 4.0) with methanol | UV or Mass Spectrometry (MS) | Simultaneous analysis of purine and pyrimidine bases |
| Spectrophotometry | p-Benzoquinone (p-BQ) | Aqueous solution, optimized pH and temperature | UV-Vis Spectrophotometer (~500 nm) | Quantification of diaminopyrimidine derivatives |
| LC-MS/MS | Ion-Pairing Reversed Phase | Volatile ion-pairing reagent (e.g., DBAA) | Tandem Mass Spectrometry | Quantitative analysis of nucleotides and nucleosides |
This table outlines common analytical methodologies for the analysis of pyrimidine derivatives and related compounds, based on published research. mdpi.combohrium.comnih.gov
Contributions to Fundamental Understanding of Pyrimidine Reactivity
Studying the chemical transformations of this compound provides valuable insights into the fundamental reactivity of the pyrimidine ring system. The presence of multiple, interacting functional groups allows for the investigation of reaction mechanisms, substituent effects, and the stability of intermediates.
The cyclocondensation reactions mentioned in section 6.1 are a case in point. The mechanism of these reactions and the factors that control regioselectivity contribute to a deeper understanding of the nucleophilicity of the amino groups and the electrophilicity of the reaction partners. The coordination chemistry of diaminopyrimidines with metal ions, which has been studied using techniques like FTIR and NMR spectroscopy, reveals how metal binding affects the electronic structure and reactivity of the pyrimidine ring. acs.org
Furthermore, theoretical and computational studies, such as Density Functional Theory (DFT) calculations, have been applied to diaminopyrimidine derivatives to explore their electronic properties, molecular stability, and non-linear optical (NLO) properties. researchgate.net These computational experiments complement experimental findings and help rationalize observed reactivity and properties, contributing to the broader theoretical framework of heterocyclic chemistry.
Emerging Trends and Future Research Directions
Development of Sustainable Synthetic Approaches for Pyrimidine (B1678525) Derivatives
The chemical industry is undergoing a paradigm shift towards greener and more sustainable manufacturing processes. This has spurred significant research into the development of eco-friendly synthetic methodologies for pyrimidine derivatives. Traditional synthetic routes often rely on harsh reagents, toxic solvents, and energy-intensive conditions. In contrast, modern approaches prioritize atom economy, waste reduction, and the use of renewable resources.
Key trends in the sustainable synthesis of pyrimidines include:
Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating methods.
Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote reactions, enhance mass transfer, and in some cases, enable reactions to proceed under milder conditions.
Solvent-Free Reactions: Conducting reactions in the absence of a solvent, or using benign alternatives like water, significantly reduces the environmental impact associated with volatile organic compounds (VOCs).
Use of Green Catalysts: The development and application of recyclable and non-toxic catalysts, such as biocatalysts or metal-organic frameworks, are central to green chemistry principles.
| Green Chemistry Approach | Key Advantages | Relevance to Pyrimidine Synthesis |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, improved yields. | Efficient synthesis of various pyrimidine derivatives. |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates, milder conditions. | Facilitates the formation of the pyrimidine core. |
| Solvent-Free Reactions | Reduced use of hazardous solvents, simplified workup. | Environmentally friendly synthesis of pyrimidinones (B12756618). |
| Multicomponent Reactions | High atom economy, reduced waste, operational simplicity. | One-pot synthesis of complex pyrimidine scaffolds. |
| Green Catalysts | Reusability, lower toxicity, high selectivity. | Sustainable production of functionalized pyrimidines. |
These sustainable methods are not only environmentally conscious but also offer economic benefits through reduced energy consumption and waste disposal costs, making them highly attractive for the industrial-scale production of pyrimidine-based compounds.
Exploration of Unconventional Reactivity and Novel Rearrangements
While the fundamental reactivity of the pyrimidine ring is well-established, researchers are increasingly exploring unconventional reaction pathways and novel molecular rearrangements to access new chemical space. These investigations can lead to the discovery of unprecedented molecular architectures and more efficient synthetic routes.
Recent explorations in this area have uncovered fascinating transformations, such as:
Pyrimidine-to-Pyrimidine Transformations: These reactions involve the rearrangement of the pyrimidine core itself, often triggered by specific reagents or reaction conditions, leading to isomeric products or derivatives with altered substitution patterns. capes.gov.br
Pyrimidine-to-Benzene Ring Transformations: In some cases, the pyrimidine ring can be induced to undergo a ring transformation to form a benzene (B151609) derivative. For instance, 5-nitro-2(1H)-pyrimidinone has been converted into p-nitrophenol derivatives, demonstrating a novel ring conversion. acs.org
Deconstruction-Reconstruction Strategies: A particularly innovative approach involves the deconstruction of the pyrimidine ring into a more reactive intermediate, which can then be reconstructed to form a diversified range of heterocycles. This strategy has been used to convert pyrimidines into various nitrogen-containing aromatic compounds. A Tf2O-mediated ring-opening and ring-closing sequence can form a pyrimidinium ion, which is then cleaved to a vinamidinium salt. This intermediate can then be cyclized with labeled amidines to form isotopically enriched pyrimidines. acs.org
These novel reactions challenge the traditional understanding of pyrimidine reactivity and open up new avenues for the synthesis of complex molecules that would be difficult to access through conventional methods. For a compound like 5,6-Diamino-2-phenylpyrimidin-4(3H)-one, the presence of multiple reactive functional groups—the amino groups and the pyrimidinone core—provides a rich platform for exploring such unconventional transformations.
Integration of Advanced Automation and Artificial Intelligence in Pyrimidine Synthesis
The fields of organic synthesis and drug discovery are being revolutionized by the integration of automation and artificial intelligence (AI). These technologies offer the potential to accelerate the discovery and optimization of new pyrimidine derivatives by automating repetitive tasks and leveraging computational power for predictive analysis.
Key applications of automation and AI in pyrimidine synthesis include:
Automated Synthesis Platforms: Robotic systems can perform multi-step syntheses with high precision and throughput, enabling the rapid generation of large libraries of pyrimidine analogues for screening.
AI-Powered Retrosynthesis: AI algorithms can analyze vast databases of chemical reactions to propose novel and efficient synthetic routes for target pyrimidine molecules, often identifying pathways that a human chemist might overlook.
High-Throughput Screening (HTS): Automated HTS systems can rapidly screen large libraries of pyrimidine compounds for desired biological activities or material properties, significantly accelerating the discovery process.
Machine Learning for Reaction Optimization: Machine learning models can be trained on experimental data to predict reaction outcomes and optimize reaction conditions, leading to improved yields and selectivity.
Deepening Computational Understanding of Reaction Mechanisms and Properties
Computational chemistry has become an indispensable tool for elucidating the intricate details of reaction mechanisms and predicting the physicochemical properties of molecules. For pyrimidine derivatives, computational methods provide valuable insights that complement experimental studies and guide the design of new compounds with desired characteristics.
Density Functional Theory (DFT) is a particularly powerful computational method used to:
Investigate Reaction Pathways: DFT calculations can map out the energy landscape of a chemical reaction, identifying transition states and intermediates to elucidate the detailed mechanism.
Predict Molecular Properties: A wide range of properties, including electronic structure, vibrational frequencies, and reactivity indices, can be calculated with a high degree of accuracy.
Analyze Non-Linear Optical (NLO) Properties: Computational studies are crucial for understanding and predicting the NLO properties of organic molecules, which is essential for their application in optoelectronics. For instance, the NLO properties of diaminopyrimidine sulfonate derivatives have been explored using DFT. acs.orgnih.gov
| Computational Method | Application in Pyrimidine Chemistry | Insights Gained |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms. | Identification of transition states and intermediates. |
| Prediction of molecular properties. | Understanding of electronic structure and reactivity. | |
| Analysis of Non-Linear Optical (NLO) properties. | Design of new materials for optoelectronic applications. |
By providing a molecular-level understanding of structure-property relationships, computational studies are accelerating the rational design of novel pyrimidine derivatives with tailored functionalities.
Expanding the Chemical Space for Pyrimidine-Based Scaffolds in Material Science
The unique electronic and structural properties of the pyrimidine ring make it an attractive scaffold for the development of advanced materials. While the biological applications of pyrimidines are well-documented, their potential in material science is a rapidly expanding area of research.
Phenylpyrimidine derivatives, in particular, have shown promise in several material science applications:
Organic Light-Emitting Diodes (OLEDs): The electron-accepting nature of the pyrimidine ring makes it a valuable component in the design of emitter materials for OLEDs. Phenylpyrimidine derivatives have been synthesized and utilized as emitters, achieving high thermal stability and external quantum efficiencies. nih.gov
Polymers and Coatings: The versatile reactivity of phenylpyrimidines allows for their incorporation into polymers and coatings, where their structural properties can enhance material performance. chemimpex.com
Functional Dyes: The chromophoric properties of certain pyrimidine derivatives make them suitable for use as functional dyes in various applications, including smart materials and sensors. The combination of dyes with polymeric materials is a promising approach for creating materials with tunable properties. researchgate.netmdpi.com
Non-Linear Optical (NLO) Materials: Diaminopyrimidine derivatives are being investigated for their NLO properties, which are crucial for applications in information technology and telecommunications. acs.orgnih.gov
The exploration of this compound and its derivatives in these and other material science applications represents a promising frontier for future research, with the potential to yield novel materials with unique optical, electronic, and thermal properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
